Specific Scientific Field: Neuroscience, specifically Brain Imaging Methods .
Methods of Application: The researchers conducted preliminary PET imaging studies of [11C]verubulin in rodents . They also conducted the first comparative in vivo PET imaging study with [11C]verubulin, [11C]HD-800 and [11C]colchicine in a non-human primate .
Results or Outcomes: The preliminary PET imaging studies of [11C]verubulin in rodents revealed contradictory results between mouse and rat brain uptake under pretreatment conditions . In vitro autoradiography with [11C]verubulin showed an unexpected higher uptake in AD patient tissue compared with healthy controls .
Specific Scientific Field: Pharmaceuticals, specifically Anti-Cancer Drug Design .
Application Summary: Verubulin is a potent tubulin polymerization inhibitor, binding to colchicine-binding sites . It has shown potential as a promising compound for the design of anti-cancer drugs .
Methods of Application: In this study, a series of verubulin analogues containing a cyclohexane or cycloheptane ring 1,2-annulated with pyrimidine moiety and various substituents in positions 2 and 4 of pyrimidine were obtained . The hit compound was encapsulated in biocompatible nanocontainers based on Ca2+ or Mg2+ cross-linked alginate .
Results or Outcomes: The investigated compounds revealed activity against various cancer cell lines with IC50 down to 1–4 nM . According to fluorescent microscopy data, compounds that showed cytotoxicity in the MTT test disrupt the normal cytoskeleton of the cell in a pattern similar to that for combretastatin A-4 . The hit compound preserved its cytotoxic activity after encapsulation .
Verubulin, also known as Azixa or MCP-6827, is a synthetic compound that acts as a microtubule inhibitor by binding to the colchicine site on the β-subunit of tubulin. This mechanism disrupts the normal dynamics of microtubules, which are essential for various cellular processes such as mitosis and intracellular transport. Verubulin has garnered interest in the field of cancer research due to its potential to selectively target tumor vasculature, thereby inhibiting tumor growth and metastasis. Its unique structure comprises multiple aromatic rings that enhance its binding affinity to tubulin, making it a subject of extensive study in medicinal chemistry and pharmacology .
The reactivity of verubulin allows for the development of analogues with varied biological properties, which can be tailored for specific therapeutic applications.
Verubulin exhibits notable biological activity as a potent microtubule destabilizer. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This action leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells. The compound has demonstrated cytotoxic effects in various cancer cell lines, with studies indicating an IC50 in the nanomolar range for certain analogues . Additionally, verubulin's ability to disrupt tumor vasculature enhances its therapeutic potential against solid tumors.
The synthesis of verubulin involves several steps that typically include:
Researchers have explored various synthetic pathways to optimize yields and enhance the biological activity of verubulin analogues.
Verubulin's primary application lies in oncology as a therapeutic agent targeting cancer cells through microtubule disruption. Its unique mechanism of action positions it as a promising candidate for:
Verubulin interacts specifically at the colchicine binding site on β-tubulin, similar to other known inhibitors like colchicine itself. Interaction studies utilizing X-ray crystallography have revealed detailed binding modes, highlighting critical hydrogen bonds and hydrophobic interactions that stabilize the complex. The presence of specific functional groups within verubulin is essential for these interactions, influencing its potency and selectivity against different tubulin isoforms .
Several compounds share structural similarities with verubulin, primarily due to their action on microtubules. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Binding Site | Unique Features |
---|---|---|---|
Colchicine | Microtubule destabilizer | Colchicine site | Natural product; well-studied |
Paclitaxel | Microtubule stabilizer | Taxane site | Enhances polymerization; derived from yew tree |
Vincristine | Microtubule destabilizer | Tubulin interface | Alkaloid; used in leukemia treatments |
Eribulin | Microtubule destabilizer | Colchicine site | Synthetic analogue; used in breast cancer |
Verubulin | Microtubule destabilizer | Colchicine site | Selectively targets tumor vasculature |
Verubulin's unique ability to selectively disrupt tumor blood vessels distinguishes it from other microtubule-targeting agents, making it a valuable compound in cancer therapy research .
Verubulin exhibits a molecular weight of 279.34 g/mol for the free base form [1] [2] [3]. The compound displays a calculated density of 1.189 g/cm³ at standard conditions [3]. When formulated as the hydrochloride salt, the molecular weight increases to 315.8 g/mol due to the addition of the hydrochloric acid moiety [4] [5]. These values are consistent across multiple analytical databases and represent fundamental physical constants essential for pharmaceutical development and analytical methodology.
The monoisotopic mass of verubulin is precisely 279.137162 Da [1] [6], which is critical for high-resolution mass spectrometry applications. The molecular formula C₁₇H₁₇N₃O indicates the presence of 17 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom [1] [2] [3].
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Weight (g/mol) | 279.34 [1] [3] | 315.8 [4] [5] |
Molecular Formula | C₁₇H₁₇N₃O [1] | C₁₇H₁₈ClN₃O [4] |
Density (g/cm³) | 1.189 [3] | Not determined [7] |
Monoisotopic Mass (Da) | 279.137162 [1] | 315.113840 [8] |
Verubulin demonstrates a melting point range of 86-90°C [3] [9], indicating a relatively sharp melting transition characteristic of a crystalline solid. The predicted boiling point is 398.7±38.0°C [3], calculated using computational chemistry methods. These thermal properties suggest moderate thermal stability under standard laboratory conditions.
The melting point range provides insight into the crystalline purity and polymorphic form of the compound. The relatively narrow temperature range indicates good crystalline quality and minimal presence of impurities or multiple polymorphic forms [3].
Verubulin free base presents as a light yellow to yellow solid with crystalline characteristics [3]. The hydrochloride salt form appears as a white to light yellow solid powder [5]. Both forms are odorless solids with no reported taste characteristics, consistent with their intended pharmaceutical applications.
The color variation between the free base and hydrochloride salt forms reflects differences in their electronic structure and crystal packing arrangements. The lighter coloration of the hydrochloride salt suggests altered electronic transitions compared to the free base form [7] [5].
Verubulin exhibits limited aqueous solubility with reported values of 0.0641 mg/mL for the free base form [4]. This poor water solubility is typical for quinazoline derivatives and reflects the compound's hydrophobic nature. The hydrochloride salt demonstrates improved water solubility at approximately 56 mg/mL [10], representing nearly a 900-fold increase in aqueous solubility compared to the free base.
The enhanced solubility of the hydrochloride salt results from protonation of the quinazoline nitrogen, creating a charged species that interacts more favorably with water molecules through hydrogen bonding and electrostatic interactions [10] [11].
Verubulin demonstrates excellent solubility in dimethyl sulfoxide (DMSO) with concentrations reaching 125 mg/mL (447.48 mM) for the free base [3] [12] and 56-62.5 mg/mL for the hydrochloride salt [5] [10]. The compound also shows good solubility in ethanol at approximately 56 mg/mL [10].
These solubility characteristics facilitate laboratory handling and formulation development. The high DMSO solubility is particularly advantageous for in vitro biological assays and stock solution preparation [5] [12].
Solvent | Free Base Solubility | Hydrochloride Salt Solubility |
---|---|---|
Water | 0.0641 mg/mL [4] | ~56 mg/mL [10] |
DMSO | 125 mg/mL [3] [12] | 56-62.5 mg/mL [5] [10] |
Ethanol | Not specified | ~56 mg/mL [10] |
Verubulin demonstrates excellent long-term stability when stored at -20°C, maintaining chemical integrity for 3-4 years under these conditions [3] [5]. The compound remains stable at 4°C for 2 years and shows adequate stability during room temperature shipping for short periods [5].
The stability profile indicates that verubulin is not prone to hydrolysis, oxidation, or thermal degradation under standard storage conditions. This stability is attributed to the quinazoline core structure, which provides chemical robustness against common degradation pathways [5].
For solution preparations, DMSO stocks remain stable at -80°C for 6 months and at -20°C for 1 month [5]. Aqueous solutions are not recommended for long-term storage due to potential hydrolysis and precipitation [11].
Verubulin exhibits characteristic UV-visible absorption with λmax values at 223 nm and 334 nm [11]. These absorption maxima correspond to π→π* transitions within the quinazoline ring system and extended conjugation with the methoxyphenyl substituent.
Research on verubulin analogues has demonstrated two pronounced electronic transitions at wavelengths of 225 nm and 300 nm [13], which are consistent with the quinazoline chromophore. The absorption characteristics are influenced by the electron-donating methoxy group and the electron-withdrawing quinazoline nitrogen atoms.
The UV absorption profile provides a reliable method for quantitative analysis and purity assessment. The extinction coefficients are suitable for routine analytical applications in pharmaceutical development [11].
¹H NMR and ¹³C NMR spectroscopic data are available in the research literature for verubulin and its analogues [14]. The NMR spectra reveal characteristic resonances for the quinazoline protons, methyl groups, and aromatic protons of the methoxyphenyl substituent.
The IUPAC name N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine [1] corresponds to specific NMR chemical shifts that can be used for structural confirmation and purity analysis. The compound's NMR profile is consistent with the assigned molecular structure and substitution pattern.
Mass spectrometry analysis reveals a molecular ion peak at m/z 279 for the free base compound [1] [6]. Under electron impact ionization conditions, verubulin exhibits fragmentation patterns consistent with quinazoline derivatives, including alpha cleavage adjacent to the nitrogen atoms.
The base peak typically results from alpha cleavage fragmentation, producing characteristic fragments that aid in structural identification. Electrospray ionization generates a protonated molecular ion [M+H]⁺ at m/z 280, which is the predominant ion observed under positive ion mode conditions.
Common fragmentation pathways include:
Verubulin exhibits basic properties due to the presence of quinazoline nitrogen atoms that can undergo protonation. The predicted pKa value is 6.33±0.50 [3], indicating weak basic character. Additional computational studies suggest a pKa of approximately 4.94 for the strongest basic site [4] [15].
The quinazoline nitrogen at position 1 serves as the primary protonation site, forming the protonated species observed in the hydrochloride salt. The pKa value determines the ionization state at physiological pH, with the compound existing predominantly in the neutral form at pH 7.4.
The acid-base properties influence: